N-(m-PEG9)-N'-(PEG5-acid)-Cy5 chemical structure and properties
N-(m-PEG9)-N'-(PEG5-acid)-Cy5 chemical structure and properties
This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of N-(m-PEG9)-N'-(PEG5-acid)-Cy5, a bifunctional fluorescent dye and linker molecule. It is intended for researchers, scientists, and drug development professionals engaged in bioconjugation, fluorescence imaging, and the development of targeted therapeutics such as Proteolysis Targeting Chimeras (PROTACs).
Core Chemical Structure and Properties
N-(m-PEG9)-N'-(PEG5-acid)-Cy5 is a specialized chemical compound that integrates a near-infrared (NIR) cyanine (B1664457) 5 (Cy5) fluorophore with two distinct polyethylene (B3416737) glycol (PEG) chains. This unique architecture imparts desirable characteristics for biological applications, including enhanced aqueous solubility and biocompatibility.
The molecule consists of a central Cy5 core, which is a fluorescent dye known for its high extinction coefficient and fluorescence quantum yield in the far-red region of the spectrum. This spectral profile is advantageous for biological imaging due to reduced autofluorescence from endogenous molecules in cells and tissues.
Attached to the Cy5 core are two PEG linkers:
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A methoxy-terminated PEG chain with nine ethylene (B1197577) glycol units (m-PEG9).
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A carboxylic acid-terminated PEG chain with five ethylene glycol units (PEG5-acid).
The terminal carboxylic acid group on the PEG5 chain serves as a reactive handle for covalent attachment to primary amines on biomolecules, such as the lysine (B10760008) residues of proteins, through the formation of a stable amide bond.[1][2][3][4] The PEG chains contribute to the overall hydrophilicity of the molecule, which can improve the solubility of the resulting bioconjugate and reduce non-specific binding.[1][2][3][4]
Physicochemical Properties
The key physicochemical properties of N-(m-PEG9)-N'-(PEG5-acid)-Cy5 are summarized in the table below for easy reference.
| Property | Value |
| Chemical Formula | C₅₇H₈₉ClN₂O₁₆ |
| Molecular Weight | 1093.8 g/mol [4][5][6] |
| CAS Number | 2107273-26-5[5] |
| Excitation Maximum (λex) | ~649 nm[2] |
| Emission Maximum (λem) | ~667 nm[2] |
| Molar Extinction Coefficient (ε) | ~170,000 cm⁻¹M⁻¹[2] |
| Solubility | Water, DMSO, DMF, DCM[2] |
| Appearance | Blue solid |
Applications in Research and Drug Development
The bifunctional nature of N-(m-PEG9)-N'-(PEG5-acid)-Cy5 makes it a versatile tool in several areas of biomedical research.
Fluorescent Labeling of Biomolecules
The primary application of this compound is the fluorescent labeling of proteins, peptides, antibodies, and other biomolecules containing primary amines. The terminal carboxylic acid can be activated to form a highly reactive intermediate that readily couples with amine groups. The resulting Cy5-labeled biomolecules can be used in a variety of applications, including:
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Fluorescence Microscopy: Visualizing the localization and trafficking of proteins within cells.
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Flow Cytometry: Identifying and quantifying specific cell populations based on the presence of a labeled surface marker.
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Immunoassays: Detecting and quantifying antigens or antibodies in formats such as ELISA and Western blotting.
PROTAC Synthesis
N-(m-PEG9)-N'-(PEG5-acid)-Cy5 is also utilized as a PEG-based linker in the synthesis of PROTACs.[7][8] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[7][8] The PEG linker in a PROTAC plays a crucial role in optimizing the spatial orientation and distance between the target protein and the E3 ligase, which is critical for the formation of a stable and productive ternary complex.[9] The fluorescent Cy5 tag can also aid in the characterization and visualization of the PROTAC molecule itself.
Experimental Protocols
While specific protocols should be optimized for each application, the following provides a detailed methodology for the conjugation of N-(m-PEG9)-N'-(PEG5-acid)-Cy5 to a protein via its primary amines using carbodiimide (B86325) chemistry.
Protein Labeling via Amide Bond Formation
This protocol describes the activation of the terminal carboxylic acid of N-(m-PEG9)-N'-(PEG5-acid)-Cy5 with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form an amine-reactive NHS ester, followed by conjugation to a protein.
Materials:
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N-(m-PEG9)-N'-(PEG5-acid)-Cy5
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Protein of interest (in an amine-free buffer, e.g., PBS or MES)
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Activation Buffer: 0.1 M MES (4-morpholinoethanesulfonic acid), 0.5 M NaCl, pH 6.0
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Coupling Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2-7.5
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EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
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NHS (N-hydroxysuccinimide) or Sulfo-NHS
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Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
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Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1.5 M Hydroxylamine, pH 8.5
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Size-exclusion chromatography column (e.g., Sephadex G-25) for purification
Procedure:
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Preparation of Reagents:
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Prepare a stock solution of N-(m-PEG9)-N'-(PEG5-acid)-Cy5 in anhydrous DMSO or DMF at a concentration of 1-10 mg/mL.
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Immediately before use, prepare fresh solutions of EDC and NHS/Sulfo-NHS in the Activation Buffer.
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Activation of N-(m-PEG9)-N'-(PEG5-acid)-Cy5:
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In a microcentrifuge tube, combine the desired molar excess of N-(m-PEG9)-N'-(PEG5-acid)-Cy5 with EDC and NHS in the Activation Buffer. A typical starting molar ratio is 1:1.2:1.5 (Dye:EDC:NHS).
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Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.[1]
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-
Preparation of Protein:
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Conjugation Reaction:
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Add the activated N-(m-PEG9)-N'-(PEG5-acid)-Cy5 solution to the protein solution.
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Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle stirring or rotation.[1]
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-
Quenching of the Reaction (Optional):
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Purification of the Labeled Protein:
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Remove the unreacted dye and byproducts by passing the reaction mixture through a size-exclusion chromatography column pre-equilibrated with a suitable storage buffer (e.g., PBS).[13] The labeled protein will elute in the void volume, while the smaller, unreacted molecules will be retained.
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-
Characterization of the Conjugate:
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Determine the degree of labeling (DOL), which is the average number of dye molecules per protein molecule. This can be calculated by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the absorbance maximum of Cy5 (~649 nm).
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Visualizations
The following diagrams illustrate key concepts related to the application of N-(m-PEG9)-N'-(PEG5-acid)-Cy5.
References
- 1. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 2. benchchem.com [benchchem.com]
- 3. N-(m-PEG9)-N'-(PEG5-acid)-Cy5, 2107273-26-5 | BroadPharm [broadpharm.com]
- 4. N-(m-PEG9)-N'-(PEG5-acid)-Cy5|Other Targets Inhitibor&Antagonist&Agonist|DC Chemicals [dcchemicals.com]
- 5. N-(m-PEG9)-N'-(PEG5-acid)-Cy5 | CAS: 2107273-26-5 | AxisPharm [axispharm.com]
- 6. Cy5 | BroadPharm [broadpharm.com]
- 7. benchchem.com [benchchem.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 10. benchchem.com [benchchem.com]
- 11. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 12. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. d3.cytivalifesciences.com [d3.cytivalifesciences.com]
